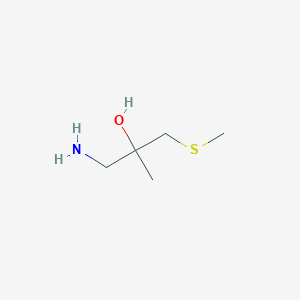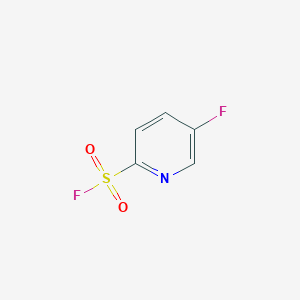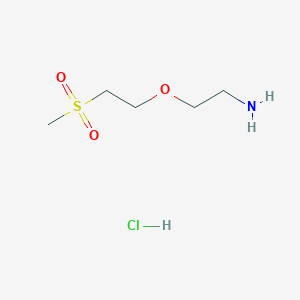![molecular formula C13H10F3N B1525924 2-甲基-6-[3-(三氟甲基)苯基]吡啶 CAS No. 1261758-54-6](/img/structure/B1525924.png)
2-甲基-6-[3-(三氟甲基)苯基]吡啶
描述
2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine is a useful research compound. Its molecular formula is C13H10F3N and its molecular weight is 237.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
农药工业
2-甲基-6-[3-(三氟甲基)苯基]吡啶: 衍生物因其在农药工业中的应用而闻名,特别是作为农药合成中的中间体。 它们因其优于传统含苯杀虫剂的害虫控制特性而受到重视 .
药物合成
在药物研究中,这种化合物可以作为复杂分子合成的中间体。 例如,它可用于制备促肾上腺皮质激素释放激素拮抗剂,这些拮抗剂与治疗偏头痛等疾病相关,因为它们在支配脑膜血管和硬脑膜中的作用 .
铃木偶联反应
该化合物可用于铃木偶联反应,这是一种用于有机合成中创建碳-碳键的交叉偶联反应类型,从而导致各种芳基或杂芳基衍生物的产生 .
拮抗剂的合成
它可能参与特定拮抗剂的合成,如4-(2-三氟甲基)苯基吡咯并[2,3-d]嘧啶,该拮抗剂可能在神经科学或药理学中具有潜在应用 .
化学中间体
作为一种化学中间体,2-甲基-6-[3-(三氟甲基)苯基]吡啶可用于生产其他高需求的三氟甲基吡啶 (TFMP) 衍生物,这些衍生物在不同行业中具有多种应用 .
生化分析
Biochemical Properties
2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine plays a crucial role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The trifluoromethyl group in the compound is known for its strong electronegativity, which can influence the reactivity and binding affinity of the compound with biomolecules. This compound has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily driven by the ability of the trifluoromethyl group to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes .
Cellular Effects
The effects of 2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis. For instance, it can modulate the activity of key signaling molecules such as NF-κB and MAPK, leading to changes in gene expression and cellular metabolism. Additionally, 2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine has been found to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2 .
Molecular Mechanism
At the molecular level, 2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes involved in cellular metabolism. The trifluoromethyl group in the compound enhances its binding affinity to the active sites of these enzymes, leading to competitive inhibition. Additionally, this compound can interact with DNA and RNA, causing changes in gene expression. The binding interactions with nucleic acids are facilitated by the aromatic rings in the compound, which can intercalate between the base pairs of DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to strong oxidizing agents or extreme pH conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine vary with different dosages in animal models. At low doses, the compound has been found to exhibit minimal toxicity and can modulate cellular signaling pathways without causing significant adverse effects. At higher doses, the compound can induce toxic effects, including oxidative stress and apoptosis in various tissues. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .
Metabolic Pathways
2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels in cells .
Transport and Distribution
The transport and distribution of 2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine within cells and tissues are facilitated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The trifluoromethyl group in the compound enhances its lipophilicity, allowing it to accumulate in lipid-rich regions of the cell .
Subcellular Localization
The subcellular localization of 2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine is influenced by its chemical structure and interactions with cellular components. The compound has been found to localize in the mitochondria, where it can exert its effects on mitochondrial function and induce apoptosis. Additionally, it can be targeted to the nucleus, where it interacts with DNA and influences gene expression. Post-translational modifications, such as phosphorylation, can further direct the compound to specific subcellular compartments .
属性
IUPAC Name |
2-methyl-6-[3-(trifluoromethyl)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N/c1-9-4-2-7-12(17-9)10-5-3-6-11(8-10)13(14,15)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWSLTGKRGOQGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid](/img/structure/B1525843.png)

![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate](/img/structure/B1525850.png)


![[1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1525856.png)

![1-[(3-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525858.png)

![5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1525860.png)
![tert-butyl N-[2-methyl-4-(1,2,4-oxadiazol-5-yl)butan-2-yl]carbamate](/img/structure/B1525862.png)
![4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid](/img/structure/B1525864.png)
